Dimethyl oxirane-2,3-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl oxirane-2,3-dicarboxylate can be synthesized through the epoxidation of dimethyl maleate or dimethyl fumarate. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to achieve the desired epoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions
Major Products
The major products formed from these reactions include diacids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of dimethyl oxirane-2,3-dicarboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl cis-2,3-epoxysuccinate
- Dimethyl cis-oxirane-2,3-dicarboxylate
- 2,3-Dimethyloxirane (cis+trans)
- 2-Butene oxide
- cis-2,3-Epoxybutane
Uniqueness
Dimethyl oxirane-2,3-dicarboxylate is unique due to its specific epoxide structure and the presence of two ester groups. This combination of functional groups makes it particularly useful in organic synthesis and industrial applications, offering versatility in the types of reactions it can undergo and the products it can form .
Properties
IUPAC Name |
dimethyl oxirane-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHUYFLGPUYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972412 | |
Record name | Dimethyl oxirane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-10-3, 56958-97-5 | |
Record name | NSC400381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC172788 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl oxirane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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